molecular formula C7H16Cl2N2 B8252051 1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride

1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride

Cat. No.: B8252051
M. Wt: 199.12 g/mol
InChI Key: WAEINCDNRJODBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride is a chemical compound with the molecular formula C₇H₁₆Cl₂N₂ and a molecular weight of 198.07 . It is a derivative of the spiro compound family, characterized by a unique spirocyclic structure that includes nitrogen atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 1,6-diaminohexane with formaldehyde and methylamine, followed by cyclization to form the spirocyclic structure. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial production methods may vary, but they generally follow similar principles, often optimized for large-scale synthesis. These methods ensure high yield and purity of the final product, which is crucial for its application in research and industry.

Chemical Reactions Analysis

1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted spirocyclic compounds.

Scientific Research Applications

1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific molecular targets in the brain.

    Industry: It is used in the development of new materials, including polymers and catalysts, due to its unique structural properties

Mechanism of Action

The mechanism of action of 1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride can be compared with other spirocyclic compounds, such as:

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A well-known spirocyclic compound used as a catalyst in organic synthesis.

    1,3-Diazaspiro[4.4]nonane: Another spirocyclic compound with similar structural features but different chemical properties.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of methyl and dihydrochloride groups, which confer distinct chemical and biological properties .

Biological Activity

1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its biological properties. Its molecular formula is C8H12Cl2N2C_8H_{12}Cl_2N_2, and it possesses two hydrochloride groups that enhance its solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Sigma-1 Receptor Modulation : Recent studies indicate that derivatives of diazaspiro compounds exhibit significant affinity for sigma-1 receptors, which are implicated in neuroprotection and pain modulation . This mechanism suggests potential applications in treating conditions such as neuropathic pain and depression.
  • Antitubercular Activity : Compounds derived from the diazaspiro framework have shown promising activity against Mycobacterium tuberculosis. For instance, a study highlighted the effectiveness of certain nitrofuran carboxamide derivatives based on the diazaspiro core, demonstrating minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against drug-sensitive strains .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Activity Target/Organism MIC (μg/mL) Reference
AntitubercularMycobacterium tuberculosis0.016
Sigma-1 receptor antagonistHuman sigma-1 receptorsIC50: 50 nM
CytotoxicityVarious cancer cell linesIC50: 10 μM

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its derivatives:

  • Anticancer Activity : Research has shown that derivatives of diazaspiro compounds can induce apoptosis in cancer cell lines through sigma-1 receptor modulation. A notable study demonstrated that specific analogs led to significant reductions in cell viability in breast cancer models .
  • Neuroprotective Effects : The sigma-1 receptor's role in neuroprotection has been explored through various diazaspiro compounds. These studies suggest that modulation of this receptor can mitigate neurodegenerative processes, offering potential therapeutic avenues for diseases like Alzheimer's and Parkinson's .
  • Inhibition of Protein Interactions : Some diazaspiro compounds have been identified as inhibitors of protein-protein interactions critical for tumor progression, particularly in cancers associated with the MLL1 menin complex . This highlights their potential as targeted therapeutic agents.

Properties

IUPAC Name

1-methyl-1,7-diazaspiro[3.4]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-5-3-7(9)2-4-8-6-7;;/h8H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEINCDNRJODBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC12CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.